(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13612064
InChI: InChI=1S/C7H14N2.2ClH/c1-9-6-2-3-7(9)5-8-4-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;
SMILES: CN1C2CCC1CNC2.Cl.Cl
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12 g/mol

(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

CAS No.:

Cat. No.: VC13612064

Molecular Formula: C7H16Cl2N2

Molecular Weight: 199.12 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride -

Specification

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
IUPAC Name (1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Standard InChI InChI=1S/C7H14N2.2ClH/c1-9-6-2-3-7(9)5-8-4-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;
Standard InChI Key XNZIHVKLRKGFBS-DTQHMAPFSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CNC2.Cl.Cl
SMILES CN1C2CCC1CNC2.Cl.Cl
Canonical SMILES CN1C2CCC1CNC2.Cl.Cl

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Stereochemistry

The compound features a bicyclo[3.2.1]octane framework with two nitrogen atoms at positions 3 and 8. The (1R,5S) configuration imposes a specific spatial arrangement, critical for interactions with biological targets. The methyl group at position 8 and the hydrochloride salts at both nitrogen atoms contribute to its physicochemical profile (Table 1).

Table 1: Molecular Identity of (1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride

PropertyValue
IUPAC Name(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octane; dihydrochloride
Molecular FormulaC₇H₁₆Cl₂N₂
Molecular Weight199.12 g/mol
CAS Number17783-50-5
Canonical SMILESCN1C2CCC1CNC2.Cl.Cl
XLogP3-AA1.2 (estimated)

Comparative Analysis with Related Diazabicyclooctanes

Diazabicyclooctanes vary in substituents and stereochemistry, influencing their biological activity. For example, 8-BOC-3,8-diazabicyclo[3.2.1]octane (CAS 149771-44-8) incorporates a tert-butoxycarbonyl group, enhancing stability during synthetic workflows . Unlike the target compound, this derivative lacks ionic chloride groups, reducing aqueous solubility but improving lipophilicity for blood-brain barrier penetration .

Synthesis and Manufacturing Processes

Stepwise Synthetic Routes

The synthesis involves two primary stages:

  • Formation of the Parent Amine: (1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane is synthesized via cyclization reactions. Chiral catalysts or enantiomerically pure starting materials ensure stereochemical fidelity. A common precursor, 8-BOC-3,8-diazabicyclo[3.2.1]octane, is deprotected under acidic conditions to yield the free base .

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving crystallinity and solubility.

Key Reaction Conditions:

  • Temperature: 0–25°C for cyclization

  • Catalysts: Palladium on carbon (hydrogenation)

  • Solvents: Ethanol, dichloromethane

Industrial-Scale Production Challenges

Industrial synthesis requires optimizing yield and minimizing enantiomeric impurities. Continuous flow reactors and in-line analytics are employed to monitor reaction progression. Purification via recrystallization or chromatography ensures ≥95% purity, as specified by suppliers.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high water solubility (>50 mg/mL at 25°C), facilitating formulation in aqueous media. The compound is stable under ambient conditions but hygroscopic, necessitating storage in desiccated environments.

Spectroscopic Characteristics

  • IR Spectroscopy: N-H stretches at 3300 cm⁻¹; C-Cl vibrations at 750 cm⁻¹.

  • NMR (¹H): δ 3.2–3.5 (m, bridgehead protons); δ 2.8 (s, N-CH₃).

SupplierPurityFormPrice (per gram)
Sigma-Aldrich≥97%White powder$320
Enamine≥95%Crystalline$280
VulcanChem≥98%Lyophilized$350

Future Perspectives in Research and Development

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